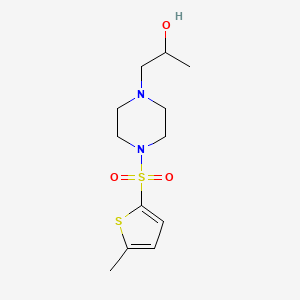

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXOMSRWZMGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 5-methylthiophene:

- Chlorosulfonation : 5-Methylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 2 hours.

- Quenching : The mixture is poured into ice-water, and the product extracted with DCM.

- Purification : Distillation under reduced pressure yields 5-methylthiophene-2-sulfonyl chloride (75–80% yield).

Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM | 0–5°C | 2 hr | 78% |

Sulfonylation of Piperazine

Piperazine undergoes sulfonylation with 5-methylthiophene-2-sulfonyl chloride in the presence of a base:

- Reaction Setup : Piperazine (1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.

- Addition : Dropwise addition of sulfonyl chloride (1.05 equiv) at 0°C.

- Stirring : Reaction proceeds at room temperature for 12 hours.

- Workup : Filtration to remove triethylamine hydrochloride, followed by solvent evaporation.

- Purification : Recrystallization from ethanol yields 4-(5-methylthiophen-2-yl)sulfonylpiperazine (85–90% yield).

Key Characterization Data :

Alkylation with Epichlorohydrin

The secondary amine of 4-(5-methylthiophen-2-yl)sulfonylpiperazine reacts with epichlorohydrin to install the propan-2-ol group:

- Reaction Setup : Sulfonylated piperazine (1 equiv), epichlorohydrin (1.2 equiv), and K₂CO₃ (2 equiv) in acetonitrile.

- Heating : Reflux at 80°C for 8 hours.

- Hydrolysis : Addition of water to quench excess epichlorohydrin.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound (70–75% yield).

Optimization Insights :

- Solvent Screening : Acetonitrile outperformed DMF and THF in minimizing side reactions.

- Base Selection : K₂CO₃ provided higher yields compared to NaHCO₃ or Et₃N.

Synthetic Route 2: One-Pot Sulfonylation-Alkylation

Simultaneous Sulfonylation and Alkylation

To improve atom economy, a one-pot method integrates sulfonylation and alkylation:

- Reagents : Piperazine (1 equiv), 5-methylthiophene-2-sulfonyl chloride (1 equiv), epichlorohydrin (1.2 equiv), and K₂CO₃ (3 equiv) in acetonitrile.

- Temperature Gradient :

- 0°C for sulfonylation (2 hours).

- 80°C for alkylation (6 hours).

- Workup : Filtration, solvent removal, and recrystallization from ethanol.

- Yield : 68–72% (slightly lower than sequential route due to competing side reactions).

Advantages :

- Reduced purification steps.

- Shorter overall reaction time.

Alternative Method: Glycidol as the Alkylating Agent

Using glycidol instead of epichlorohydrin avoids chloride byproducts:

- Reaction Setup : 4-(5-methylthiophen-2-yl)sulfonylpiperazine (1 equiv), glycidol (1.1 equiv), and p-TsOH (0.1 equiv) in toluene.

- Heating : 100°C for 5 hours.

- Purification : Distillation under vacuum affords the product (65–70% yield).

Mechanistic Note : Acid catalysis promotes ring-opening of glycidol via an SN2 mechanism.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

δ 7.62 (d, J = 3.5 Hz, 1H, thiophene-H), 6.92 (d, J = 3.5 Hz, 1H, thiophene-H), 4.80 (br s, 1H, OH), 3.60–3.40 (m, 8H, piperazine-H + CH(OH)CH₃), 2.85 (dd, J = 12.4, 6.2 Hz, 1H, CH₂), 2.48 (s, 3H, CH₃).¹³C NMR :

δ 142.1 (C-SO₂), 137.8 (thiophene-C), 126.5 (thiophene-CH), 67.5 (CH(OH)CH₃), 50.2–45.8 (piperazine-C), 15.3 (CH₃).

High-Performance Liquid Chromatography (HPLC)

- Purity : >98% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) | Route 3 (Glycidol) |

|---|---|---|---|

| Overall Yield | 70–75% | 68–72% | 65–70% |

| Purification Complexity | Moderate | Low | Moderate |

| Byproduct Formation | Minimal | Moderate | Low |

| Scalability | High | Moderate | High |

Industrial-Scale Considerations

For large-scale production (>1 kg), Route 1 is preferred due to:

- Reproducibility : Well-established conditions.

- Cost-Effectiveness : Epichlorohydrin is cheaper than glycidol.

- Safety : Avoids prolonged exposure to chlorinated intermediates.

Challenges and Mitigation Strategies

Epoxide Ring-Opening Selectivity :

Sulfonyl Chloride Stability :

- Issue : Hydrolysis under humid conditions.

- Mitigation : Conduct reactions under anhydrous N₂ atmosphere.

Green Chemistry Alternatives

- Solvent Replacement : Switch acetonitrile to cyclopentyl methyl ether (CPME), a greener solvent.

- Catalysis : Explore enzymatic sulfonylation using aryl sulfotransferases.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and autoimmune disorders.

Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Molecular Data

Key Observations:

- Molecular Weight : The target compound (340.44 g/mol) is smaller than PDB 1YY (568.63 g/mol) due to the absence of trifluoromethyl and morpholine groups .

- Spectroscopic Methods : Most analogs, including those in and , rely on ¹H/¹³C NMR and ESI-MS for structural confirmation, suggesting standardized protocols for piperazine derivatives .

Biological Activity

1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, with the CAS number 1281801-80-6, is a compound of interest due to its potential biological activities. This compound features a piperazine moiety substituted with a methylthiophenesulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Molecular Weight | 304.4 g/mol |

| CAS Number | 1281801-80-6 |

The compound's structure includes a piperazine ring, which is known for enhancing solubility and bioavailability in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl and piperazine groups. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The sulfonamide moiety is particularly effective in inhibiting bacterial growth through interference with folic acid synthesis pathways.

Enzyme Inhibition

Enzyme inhibition studies suggest that compounds with similar structures can act as inhibitors for several enzymes, including:

- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial in the de novo synthesis of pyrimidines. Inhibitors targeting DHODH are being explored for their potential in treating autoimmune diseases and cancers .

- Tyrosinase : Compounds with a similar framework have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This activity indicates potential applications in skin-related conditions and cosmetic formulations .

Case Study 1: Inhibition of DHODH

A study evaluating the activity of sulfonamide derivatives against DHODH found that certain compounds exhibited IC50 values significantly lower than established inhibitors like brequinar and teriflunomide. This suggests that modifications to the piperazine structure can enhance inhibitory activity against DHODH, making it a candidate for further development as an immunosuppressive agent .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .

Summary of Biological Activities

Future Directions

Further research is required to explore the full spectrum of biological activities associated with this compound, including:

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Structural modifications to enhance potency and selectivity.

- Mechanistic studies to elucidate pathways affected by the compound.

Q & A

Basic: What are the key steps and optimized conditions for synthesizing 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol?

Answer:

The synthesis typically involves:

- Step 1: Preparation of the sulfonyl chloride intermediate (e.g., 5-methylthiophen-2-yl sulfonyl chloride) via thiophene derivative oxidation using agents like chlorine or sulfur trioxide under controlled acidic conditions .

- Step 2: Reaction of the sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or DMF) at 0–25°C to form the sulfonylpiperazine intermediate.

- Step 3: Alkylation of the piperazine nitrogen with 1-chloropropan-2-ol under basic conditions (e.g., K₂CO₃) in refluxing acetonitrile .

Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates with ≥95% purity .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly confirming sulfonyl and piperazine linkages .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ or [M–H]–) .

- Infrared Spectroscopy (IR): Peaks at ~1150–1300 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (OH group) .

- HPLC-PDA: Purity analysis using C18 columns with acetonitrile/water gradients .

Advanced: How can regioselectivity challenges during sulfonylation of piperazine be addressed?

Answer:

Regioselectivity issues arise due to piperazine’s two reactive nitrogen atoms. Strategies include:

- Protective Groups: Temporarily block one nitrogen using Boc (tert-butyloxycarbonyl) or Fmoc groups, followed by deprotection post-sulfonylation .

- Solvent Control: Use non-polar solvents (e.g., toluene) to favor mono-substitution via steric hindrance .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

Advanced: What methodologies are used to evaluate the compound’s biological activity in preclinical studies?

Answer:

- In Vitro Assays:

- Receptor Binding: Radioligand displacement assays (e.g., serotonin/dopamine receptors) to measure IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays (e.g., tyrosinase or kinase inhibition) using recombinant enzymes .

- Cell-Based Studies:

- Cytotoxicity: MTT assays on cancer cell lines (e.g., B16F10 melanoma) with dose-response curves (1–100 µM) .

- Antimicrobial Activity: Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often stem from variability in:

- Assay Conditions: Standardize parameters (e.g., pH, temperature, serum content) across studies .

- Cell Line Authenticity: Use STR profiling to confirm cell line identity and minimize cross-contamination .

- Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and report data as mean ± SEM from triplicate experiments .

Advanced: What computational approaches predict the compound’s target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against protein targets (e.g., GPCRs) .

- QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and free energy (ΔG) via MM-PBSA .

Advanced: How does this compound compare to structurally similar piperazine derivatives in activity?

Answer:

- Substituent Effects: Replace the 5-methylthiophene group with chlorophenyl or methoxyphenyl moieties to study SAR. For example, chloro-substituted analogs show enhanced receptor affinity but reduced solubility .

- Bioisosteric Replacement: Substitute the sulfonyl group with carbonyl or phosphoryl to modulate metabolic stability .

Example Data:

| Derivative | Target Receptor | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 5-Methylthiophene-sulfonyl | 5-HT₁A | 12.3 | 8.5 |

| 4-Chlorophenyl-sulfonyl | 5-HT₁A | 6.7 | 3.2 |

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Answer:

- Kinetic Studies: Pre-incubate the compound with liver microsomes to assess metabolic stability (t₁/₂) and CYP enzyme inhibition .

- Gene Knockdown: Use siRNA or CRISPR to silence candidate targets (e.g., kinases) and observe phenotypic changes .

- Proteomics: SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.